5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine

Medicinal Chemistry Parallel Library Synthesis Structure-Activity Relationship Exploration

5-(5-Bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine is a heterocyclic small molecule (C₇H₆BrN₅, MW 240.06 g·mol⁻¹) combining a 5-bromopyridin-3-yl substituent with a 3-amino-1,2,4-triazole core. The compound presents an XLogP3-AA value of 0.9, a topological polar surface area (TPSA) of 80.5 Ų, two hydrogen bond donors, and four hydrogen bond acceptors, placing it within drug-like physicochemical space.

Molecular Formula C7H6BrN5
Molecular Weight 240.064
CAS No. 1152581-72-0
Cat. No. B2598887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine
CAS1152581-72-0
Molecular FormulaC7H6BrN5
Molecular Weight240.064
Structural Identifiers
SMILESC1=C(C=NC=C1Br)C2=NC(=NN2)N
InChIInChI=1S/C7H6BrN5/c8-5-1-4(2-10-3-5)6-11-7(9)13-12-6/h1-3H,(H3,9,11,12,13)
InChIKeyKQAHCNRZCOYKNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(5-Bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine (CAS 1152581-72-0): Procurement-Grade Physicochemical and Structural Specification


5-(5-Bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine is a heterocyclic small molecule (C₇H₆BrN₅, MW 240.06 g·mol⁻¹) combining a 5-bromopyridin-3-yl substituent with a 3-amino-1,2,4-triazole core [1]. The compound presents an XLogP3-AA value of 0.9, a topological polar surface area (TPSA) of 80.5 Ų, two hydrogen bond donors, and four hydrogen bond acceptors, placing it within drug-like physicochemical space [1]. Commercial sourcing from multiple reputable vendors specifies a minimum purity of 95% . The 1,2,4-triazole scaffold is recognized as a privileged pharmacophore in kinase inhibitor design, notably in IRAK-4 and tankyrase programs [2][3].

Why 5-(5-Bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine Cannot Be Replaced by Non-Brominated or Regioisomeric Analogs: The Functional Cost of Substitution


The 5-bromopyridin-3-yl moiety is not a passive architectural element; its bromine atom at the meta position relative to the pyridine nitrogen directly enables diverse Pd-catalyzed cross-coupling chemistries—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—that are completely inaccessible with the non-halogenated analog 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine (CAS 35607-27-3) . Furthermore, the C-linked bromopyridinyl-triazole connectivity confers a distinct electronic and steric environment compared to N-linked regioisomers such as 1-(3-bromopyridin-2-yl)-1H-1,2,4-triazol-3-amine (CAS 1249324-60-4), which alters both synthetic reactivity and target-binding geometry [1]. Interchanging with a tetrazole analog (e.g., 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, CAS 380380-64-3) replaces the 1,2,4-triazole pharmacophore—a scaffold validated for IRAK-4 kinase modulation and tankyrase inhibition—with a chemically and pharmacologically distinct heterocycle, fundamentally changing H-bond acceptor topology and target selectivity [2][3].

5-(5-Bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine: Quantitative Comparator Evidence for Procurement Decision-Making


Synthetic Tractability: Bromine-Enabled Cross-Coupling Versus Non-Halogenated Analog

5-(5-Bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine (C₇H₆BrN₅, MW 240.06 g·mol⁻¹) possesses a bromine atom at the 5-position of the pyridine ring that directly enables Pd-catalyzed cross-coupling diversification. The closest non-halogenated comparator, 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine (CAS 35607-27-3, C₇H₇N₅, MW 161.17 g·mol⁻¹), lacks any synthetically addressable halogen handle . The molecular weight difference of 78.89 g·mol⁻¹ corresponds precisely to Br–H substitution, quantified as a 48.9% increase in MW from comparator to target compound.

Medicinal Chemistry Parallel Library Synthesis Structure-Activity Relationship Exploration

Lipophilic Efficiency Baseline: Experimental LogP Differentiation Versus Non-Halogenated Analog

The experimental XLogP3-AA of 5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine is 0.9 [1]. While a measured LogP for the exact non-brominated comparator is not publicly available, the contribution of aryl bromine substitution to LogP is well-established: substitution of aromatic H by Br increases LogP by approximately 0.5–0.9 log units [2]. This places the non-brominated analog's predicted LogP in the range of approximately 0.0–0.4. The bromine atom thus provides a quantifiable and tunable increment in lipophilicity without the bulk or metabolic liability of larger alkyl substituents.

Drug Design ADME Optimization Lipophilic Ligand Efficiency

Triazole Pharmacophore Scaffold Integrity Versus Tetrazole Replacement

The 1,2,4-triazole core of 5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine serves as a validated pharmacophore for kinase inhibition. The triazolyl-substituted pyridyl compound class, including the 3-amino-1,2,4-triazole scaffold, has been specifically claimed for IRAK-4 kinase modulation in patents held by Bristol-Myers Squibb [1]. In contrast, the tetrazole-containing comparator 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine (CAS 380380-64-3, C₇H₆BrN₅, MW 240.06) replaces the triazole with a tetrazole ring, which alters the H-bond acceptor count from 4 (triazole) to 5 (tetrazole), changes the heterocycle pKa by approximately 4–5 log units, and lacks documented activity in IRAK-4 or tankyrase biochemical assays [2].

Kinase Inhibitor Design Bioisostere Chemistry IRAK-4 Drug Discovery

Regioisomeric Configuration: C-Linked Bromopyridinyl-Triazole Versus N-Linked Isomer

5-(5-Bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine (CID 43125110) features a C–C linkage between the pyridine 3-position and the triazole 5-position, with the bromine at the pyridine 5-position (meta to the pyridine nitrogen). The regioisomer 1-(3-bromopyridin-2-yl)-1H-1,2,4-triazol-3-amine (CAS 1249324-60-4, CID 61372989) instead connects via an N–C bond (triazole N1 to pyridine C2), with bromine at the pyridine 3-position (ortho to the pyridine nitrogen) [1][2]. These regioisomers share identical molecular formulae (C₇H₆BrN₅) and molecular weights (240.06 g·mol⁻¹) but differ in (a) connectivity type (C–C vs. N–C), (b) bromine position (meta vs. ortho to pyridine N), and (c) the resultant dihedral angle between the pyridine and triazole rings, which affects π-stacking geometry with aromatic protein residues.

Hit-to-Lead Chemistry Regioisomeric Selectivity Target Engagement Geometry

3-Amino Functionality Versus 3-Thiol: H-Bond Donor/Acceptor and Metal-Chelation Properties

The 3-amino group (NH₂) on the triazole ring of the target compound (MW 240.06) contributes two H-bond donor atoms (total HBD = 2) and one H-bond acceptor atom (total HBA = 4) [1]. The thiol analog 4-amino-5-(5-bromopyridin-3-yl)-4H-1,2,4-triazole-3-thiol (CAS 1019061-93-8, C₇H₆BrN₅S, MW 272.12) replaces the 3-amino with a 3-thiol (SH) group, increasing MW by 32.06 g·mol⁻¹ (13.4%), introducing a soft-metal-chelating sulfur atom, and altering HBD count (3 vs. 2) and H-bond donor strength (thiol is a weaker H-bond donor than amine) . The thiol group also introduces susceptibility to oxidative disulfide formation, a chemical stability consideration absent in the amine.

Fragment-Based Drug Discovery Metalloenzyme Inhibition Pharmacophore Engineering

Commercial Sourcing and Purity Benchmarking: Multi-Vendor Availability at Consistent Grade

5-(5-Bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine is sourced from multiple independent vendors at a standardized minimum purity specification of 95%, including Fluorochem (SKU F698921), AKSci (Catalog 1377DE), and Leyan (Product No. 1355767) . The non-brominated analog 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine (CAS 35607-27-3) is also available at 95% purity , enabling direct cost-benefit analysis: the non-brominated analog is priced at $225 per gram (AChemBlock, 1g scale) while the brominated compound commands a variable premium reflecting the synthetic step cost of bromination. This multi-vendor sourcing mitigates single-supplier risk for the brominated compound.

Chemical Procurement Supply Chain Assurance QC Specification

5-(5-Bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine: Evidence-Backed Research and Industrial Deployment Scenarios


Parallel Library Synthesis for IRAK-4 or Tankyrase Kinase Inhibitor SAR

The bromine atom at the pyridine 5-position enables rapid diversification via Pd-catalyzed Suzuki-Miyaura cross-coupling, allowing parallel synthesis of focused libraries with aryl, heteroaryl, or alkenyl substituents at this vector [1]. The 1,2,4-triazole scaffold is validated for IRAK-4 modulation (US 8,987,311) and tankyrase inhibition (J. Med. Chem. 2013, 56, 7049–7059), providing a pharmacophore basis that the non-brominated analog cannot address due to absence of the cross-coupling handle [2]. Procurement of this compound at 95% purity with multi-vendor availability supports gram-scale library synthesis with reliable supply chain logistics.

Negative Control or Chemoproteomics Probe Design Using Amine Versus Thiol Functionality

The 3-amino group serves as a non-chelating, oxidation-stable pharmacophore element, making this compound suitable as a negative control in metalloenzyme inhibition studies where the corresponding 3-thiol analog (CAS 1019061-93-8) exhibits soft-metal (e.g., Zn²⁺) chelation. The 13.4% lower MW (240.06 vs. 272.12 g·mol⁻¹) and identical TPSA (80.5 Ų) ensure similar cell-permeability properties while avoiding metal-binding artifacts [1][2].

Histone Demethylase Inhibitor Fragment Growing Starting Point

The substituted triazolylpyridine scaffold has been claimed in patents for histone demethylase (KDM) inhibition (CN-109311822-A) [1]. The C-linked bromopyridinyl-triazole regioisomer (PubChem CID 43125110) provides a distinct 3D presentation compared to the N-linked regioisomer (CAS 1249324-60-4, PubChem CID 61372989), which may yield differential binding modes to KDM family members. The bromine atom additionally enables halogen bonding with backbone carbonyls in the KDM active site, a potential selectivity determinant not achievable with the non-halogenated analog [2].

Physicochemical Property-Driven Lead Optimization with Balanced LogP/TPSA Profile

With an XLogP3-AA of 0.9 and TPSA of 80.5 Ų, the compound occupies favorable drug-like chemical space for CNS or orally bioavailable programs [1]. The bromine atom provides incremental lipophilicity (+0.5 to +0.9 LogP units vs. non-halogenated analog) without expanding TPSA, a rare combination that supports permeability optimization in multiparameter lead optimization workflows [2]. This profile makes it a suitable core scaffold for programs where balanced ADME properties are critical from the hit stage.

Quote Request

Request a Quote for 5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.